

Technical Guide: Stable Isotope Labeled 2'-Oxo Ifosfamide Reference Standard

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Compound of Interest

Compound Name: 2'-Oxo Ifosfamide-d4

CAS No.: 1329497-14-4

Cat. No.: B588895

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Executive Summary & Chemical Identity

2'-Oxo Ifosfamide (also known as 3-chloroacetyl-ifosfamide) represents a specific oxidative metabolite of the chemotherapy prodrug Ifosfamide. Unlike the bioactivation pathway (4-hydroxylation) or the neurotoxic dechloroethylation pathway, the formation of 2'-Oxo Ifosfamide represents a direct deactivation route via side-chain oxidation.

For accurate pharmacokinetic (PK) profiling, particularly in complex matrices like human plasma or urine, a Stable Isotope Labeled (SIL) internal standard (e.g., **2'-Oxo Ifosfamide-d4** or -13C) is required to compensate for the significant matrix effects and ionization suppression observed in LC-MS/MS analysis of oxazaphosphorines.

Chemical Specifications

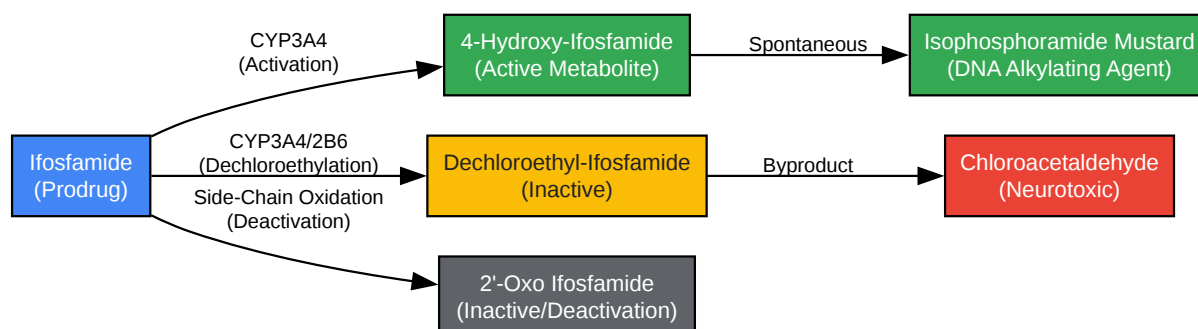
Feature	Description
Common Name	2'-Oxo Ifosfamide
Systematic Name	2-chloro-1-[2-(2-chloroethylamino)-2-oxo-1,3,2λ ⁵ -oxazaphosphinan-3-yl]ethanone
CAS Number	119670-13-2 (Unlabeled)
Molecular Formula	C ₇ H ₁₃ Cl ₂ N ₂ O ₃ P (Unlabeled: MW 275.07 g/mol)
Structural Change	Oxidation of the N3-chloroethyl group (-CH ₂ CH ₂ Cl) to a chloroacetyl group (-C(=O)CH ₂ Cl).[1][2]
SIL Analog	2'-Oxo Ifosfamide-d4 (Recommended: Deuterium labeling on the intact chloroethyl side chain or the oxazaphosphorine ring to prevent back-exchange).

Metabolic Context & Rationale

Understanding the placement of 2'-Oxo Ifosfamide in the metabolic landscape is vital for interpreting PK data. Ifosfamide is a prodrug requiring hepatic activation.

Metabolic Pathway Diagram

The following diagram illustrates the competing pathways: Activation (4-OH), Neurotoxicity (Dechloroethylation), and Deactivation (2'-Oxo formation).



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Caption: Ifosfamide metabolic divergence. 2'-Oxo Ifosfamide represents a direct oxidation of the side chain, distinct from the dechloroethylation pathway that generates neurotoxic chloroacetaldehyde.

Sourcing & Synthesis Strategy

Commercially available SIL 2'-Oxo Ifosfamide is rare compared to the parent drug. Researchers often face a "Make vs. Buy" decision.

Option A: Custom Synthesis (The Gold Standard)

To generate **2'-Oxo Ifosfamide-d4**, a custom synthesis approach is recommended starting from Ifosfamide-d4.

- Starting Material: Ifosfamide-d4 (Deuterium typically on the ring or the stable chloroethyl arm).
- Oxidation: Selective oxidation of the N3-chloroethyl side chain using Ruthenium Tetroxide (RuO₄) or a Jones Oxidation protocol controlled to prevent ring opening.
- Purification: Silica gel chromatography to separate the 2'-Oxo analog from the 4-Keto impurities.

Option B: Surrogate Internal Standard (The Silver Standard)

If the specific SIL metabolite is unavailable, Ifosfamide-d4 is often used as a surrogate.

- Risk: Ifosfamide-d4 and 2'-Oxo Ifosfamide have different retention times and pKa values (due to the amide functionality in 2'-Oxo).
- Mitigation: You must demonstrate during validation that matrix effects (ion suppression/enhancement) at the retention time of 2'-Oxo Ifosfamide are equivalent to those at the retention time of Ifosfamide-d4.

Analytical Protocol: LC-MS/MS Quantification

This protocol assumes the use of a Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S) coupled to UHPLC.

Sample Preparation (Protein Precipitation)

Solid Phase Extraction (SPE) is cleaner, but Protein Precipitation (PPT) is sufficient for this analyte and maximizes recovery of the polar metabolite.

- Aliquot: 50 μ L Human Plasma.
- Spike: Add 10 μ L of SIL-Internal Standard Working Solution (100 ng/mL **2'-Oxo Ifosfamide-d4** in MeOH).
- Precipitate: Add 200 μ L ice-cold Acetonitrile (containing 0.1% Formic Acid).
- Vortex/Centrifuge: Vortex 1 min; Centrifuge at 14,000 x g for 10 min at 4°C.
- Dilution: Transfer supernatant and dilute 1:1 with Water (to match initial mobile phase).

Chromatographic Conditions

The 2'-Oxo metabolite is more polar than Ifosfamide due to the carbonyl oxygen.

- Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 μ m) — Selected for retention of polar metabolites.
- Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.
- Gradient:
 - 0.0 min: 5% B
 - 1.0 min: 5% B

- 4.0 min: 95% B
- 5.0 min: 95% B
- 5.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)

Since 2'-Oxo Ifosfamide is an amide, it protonates less readily than the amine parent, but still forms $[M+H]^+$ in ESI Positive mode.

Analyte	Precursor (m/z)	Product (m/z)	Cone Voltage (V)	Collision Energy (eV)	Rationale
2'-Oxo Ifosfamide	275.1	92.0	30	25	Characteristic aziridinium ring fragment.
2'-Oxo Ifosfamide	275.1	239.0	30	18	Loss of HCl (Confirmation transition).
SIL-2'-Oxo Ifosfamide-d4	279.1	96.0	30	25	Matches d4-labeling on the ring.

Note: If using Ifosfamide-d4 as a surrogate, monitor 265.1 → 158.1 (or similar) at the Ifosfamide retention time.

Method Validation Criteria

To ensure the reference standard is performing correctly, the following validation parameters must be met (per FDA/EMA Bioanalytical Guidelines):

Parameter	Acceptance Criteria	Experimental Check
Selectivity	No interfering peaks >20% of LLOQ area in 6 blank lots.	Inject blank plasma from 6 donors.
Linearity	$r^2 > 0.995$; Back-calculated standards within $\pm 15\%$.	Range: 5.0 – 5000 ng/mL.
Precision & Accuracy	CV% and Bias within $\pm 15\%$ ($\pm 20\%$ at LLOQ).	Run QC Low, Mid, High in quintuplicate.
Matrix Factor (MF)	IS-normalized MF should be close to 1.0 (0.85–1.15).	Compare analyte response in post-extracted spike vs. neat solution.
Isotopic Contribution	The SIL standard must not contribute >20% to the analyte LLOQ signal.	Inject pure SIL standard and monitor the unlabeled transition.

References

- Kerbusch, T., et al. (2001). "Influence of dose and infusion duration on pharmacokinetics of ifosfamide and metabolites." *Drug Metabolism and Disposition*, 29(7), 967–975. [Link](#)
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- FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. [Link](#)
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Sources

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- [2. isotope.com](https://www.isotope.com) [[isotope.com](https://www.isotope.com)]
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